1-Hexene, 2-(bromomethyl)-
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Overview
Description
1-Hexene, 2-(bromomethyl)- is an organic compound with the molecular formula C7H13Br. It is a brominated derivative of hexene, characterized by the presence of a bromomethyl group attached to the second carbon of the hexene chain. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexene, 2-(bromomethyl)- can be synthesized through the radical bromination of 1-hexene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of light and a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of 1-hexene, resulting in the formation of the bromomethyl derivative .
Industrial Production Methods: Industrial production of 1-hexene, 2-(bromomethyl)- follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hexene, 2-(bromomethyl)- undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the hexene chain can participate in electrophilic addition reactions with halogens, such as bromine, resulting in the formation of dihalogenated products.
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for radical bromination reactions.
Halogens (e.g., Br2, Cl2): Used for electrophilic addition reactions.
Nucleophiles (e.g., OH-, NH3): Used for nucleophilic substitution reactions.
Oxidizing Agents (e.g., KMnO4, CrO3): Used for oxidation reactions.
Major Products Formed:
Dihalogenated Products: Formed from electrophilic addition reactions.
Substituted Hexenes: Formed from nucleophilic substitution reactions.
Alcohols and Carboxylic Acids: Formed from oxidation reactions.
Properties
CAS No. |
123004-86-4 |
---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
2-(bromomethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h2-6H2,1H3 |
InChI Key |
UCSAYDCRESHSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)CBr |
Origin of Product |
United States |
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